molecular formula C16H16O3 B2598502 4-[(4-Ethylphenoxy)methyl]benzoic acid CAS No. 380176-04-5

4-[(4-Ethylphenoxy)methyl]benzoic acid

Cat. No. B2598502
CAS RN: 380176-04-5
M. Wt: 256.301
InChI Key: IMLWGYVDZQECIP-UHFFFAOYSA-N
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Description

“4-[(4-Ethylphenoxy)methyl]benzoic acid” is an organic compound with a molecular formula of C16H16O3 . It has a molecular weight of 256.3 . The compound is also known by its CAS Number: 380176-04-5 .


Molecular Structure Analysis

The InChI code for “4-[(4-Ethylphenoxy)methyl]benzoic acid” is 1S/C16H16O3/c1-2-12-5-9-15(10-6-12)19-11-13-3-7-14(8-4-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Organic Synthesis and Liquid Crystal Research

  • Synthesis of Liquid Crystal Intermediates : A study by Dou Qing (2000) discusses the synthesis of n alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate in many ferroelectric and antiferroelectric liquid crystals, from 4-phenylphenol through a series of reactions including methylation and acylation. This illustrates the role of similar compounds in the development of materials for advanced display technologies (Dou Qing, 2000).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity of Acylthiourea Derivatives : Research by Carmen Limban et al. (2011) on new acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, shows that these compounds are active at low concentrations against various bacterial and fungal strains. This demonstrates the potential of related compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-[(4-Ethylphenoxy)methyl]benzoic acid” can be found online . It’s crucial to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4-[(4-ethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-12-5-9-15(10-6-12)19-11-13-3-7-14(8-4-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWGYVDZQECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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